molecular formula C21H25N3O6S B2809270 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 1105215-91-5

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2809270
CAS No.: 1105215-91-5
M. Wt: 447.51
InChI Key: GRPNNHFCFWNPCO-UHFFFAOYSA-N
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Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The N1-aryl group incorporates a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position and a methoxy group at the 2-position of the phenyl ring. The N2-substituent is a 2-methoxyphenethyl group. However, direct experimental data for this specific compound are absent in the provided evidence.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-7-4-3-6-15(18)10-11-22-20(25)21(26)23-17-14-16(8-9-19(17)30-2)24-12-5-13-31(24,27)28/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNNHFCFWNPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxidoisothiazolidinyl group: This can be achieved through the oxidation of an isothiazolidine precursor using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling reactions: The methoxyphenyl and methoxyphenethyl groups are introduced through coupling reactions, often using reagents like palladium catalysts in cross-coupling reactions.

    Oxalamide formation: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of oxalyl chloride with the appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the oxamide class, characterized by its unique structure that includes:

  • Dioxidoisothiazolidinyl group
  • Methoxyphenyl group
  • Methoxyphenethyl group

The molecular formula is C19H23N3O5SC_{19}H_{23}N_{3}O_{5}S with a molecular weight of approximately 409.48 g/mol. The presence of a five-membered heterocyclic ring contributes to its chemical reactivity and biological activity.

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a valuable reagent for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
Reaction TypeDescription
OxidationCan be oxidized to form higher oxidation state derivatives.
ReductionCapable of being reduced to create lower oxidation state derivatives.
SubstitutionFunctional groups can be replaced in substitution reactions.
HydrolysisUndergoes hydrolysis in the presence of water or acids/bases.

Biology

  • Biological Systems Study : The compound is utilized to investigate enzyme inhibition and protein-ligand interactions. It has shown promise in targeting specific enzymes involved in disease processes.

Target Enzyme : Cyclin-dependent kinase 2 (CDK2)

Impact on Pathways : Inhibition of CDK2 affects cell cycle regulation pathways, making it a candidate for cancer research.

Medicine

  • Therapeutic Potential : Research indicates that this compound may inhibit specific enzymes or receptors linked to various diseases, including cancer and infectious diseases. Its mechanism of action is still under investigation but is believed to involve binding interactions with biomolecules.

Pharmacokinetics :

  • Likely absorbed into the bloodstream.
  • Distributed throughout the body.
  • Metabolized by the liver.
  • Excreted via urine or feces.

Case Study 1: Antifungal Activity

A study exploring the antifungal properties of similar oxamide compounds indicated that the dioxidoisothiazolidinyl structure may disrupt cell membrane functions in target organisms, leading to cell death. This suggests potential applications in developing antifungal agents.

Case Study 2: Cancer Research

Research has highlighted compounds with similar structures as effective inhibitors of CDK2, leading to reduced proliferation of cancer cells in vitro . This positions N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide as a promising candidate for further investigation in oncology.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Substitution Patterns and Physicochemical Properties

The compound’s key structural features include:

  • N1-Aryl group : A 2-methoxyphenyl ring with a 1,1-dioxidoisothiazolidin-2-yl substituent.
  • N2-Alkyl group : A 2-methoxyphenethyl chain.

Comparable compounds from the evidence include:

Compound ID & Structure Key Substituents Yield (%) Purity (HPLC) Molecular Weight (Observed)
N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (70, ) N1: 4-Cl-phenyl; N2: 2-methoxyphenethyl 72 Not reported 332.9 [M+H]+
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8, ) N1: 4-Cl-phenyl; N2: Thiazole-piperidine hybrid 46 >95% 423.26 [M+H]+
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) N1: 2,4-dimethoxybenzyl; N2: Pyridylethyl Not reported Regulatory approved 332.3 (calc.)

Key Observations :

  • The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfonamide-like motif, which may enhance hydrogen-bonding capacity compared to simpler aryl or heterocyclic substituents (e.g., thiazole in compound 8) .
  • The 2-methoxyphenethyl group at N2 is shared with compound 70 (), which exhibited moderate CYP inhibition (72% yield, ESI-MS 332.9 [M+H]+).
Metabolic and Toxicological Considerations
  • Metabolism: Methoxy groups (as in the target compound and S336) are prone to demethylation, forming phenolic metabolites.
  • Toxicity: S336 and analogs showed NOEL values of 100 mg/kg/day in rodents, suggesting a wide safety margin for oxalamides with simple aryl/alkyl substituents .

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxamic acid moiety linked to two distinct amide groups. Its molecular formula is C17H19N3O5S2C_{17}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of 409.48 g/mol. The presence of the isothiazolidinone ring structure is crucial for its biological activity, potentially influencing enzyme interactions and cellular processes.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, notably cyclin-dependent kinase 2 (CDK2). CDK2 plays a significant role in cell cycle regulation, and inhibition of this enzyme can lead to cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may exert its effects through:

  • Binding Interactions : The compound may bind to specific biomolecules, altering their function.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression profiles could result from its interactions with cellular components.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It is believed to disrupt the cell membrane function of target organisms, leading to cell death. The isothiazolidinone ring structure is thought to be essential for this activity, as it may facilitate interactions with microbial targets .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

StudyFindings
Study 1Demonstrated inhibition of CDK2 activity in cancer cells, leading to reduced proliferation rates.
Study 2Showed antimicrobial efficacy against both gram-positive and gram-negative bacteria, with a focus on membrane disruption mechanisms.
Study 3Investigated the compound's ability to modulate gene expression in response to cellular stressors, indicating potential therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide?

  • Answer : The synthesis typically involves:

Coupling reactions : Oxalyl chloride reacts with substituted aromatic amines (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) to form the oxalamide backbone.

Functional group protection : Methoxy and dioxidoisothiazolidinyl groups require protection during synthesis to avoid side reactions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization is used to isolate the compound ≥95% purity.

  • Challenges : Low yields due to steric hindrance from the methoxyphenethyl group and sensitivity of the dioxidoisothiazolidinyl moiety to acidic conditions .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Answer : Use a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, isothiazolidine sulfone protons at δ 3.1–3.3 ppm).
  • LC-MS : Confirm molecular weight (e.g., calculated [M+H]+ for C₂₂H₂₆N₃O₆S: 484.15; observed: 484.2).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles .

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

  • Answer : Based on structural analogs:

  • Enzyme inhibition : The dioxidoisothiazolidinyl group may inhibit cysteine proteases (e.g., caspase-3) via sulfone-mediated electrophilic interactions.
  • Receptor modulation : The methoxyphenethyl moiety could target G-protein-coupled receptors (GPCRs) like serotonin receptors.
  • Validation : Perform competitive binding assays or enzymatic activity tests with recombinant proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Answer :

  • Solvent optimization : Replace THF with DMF to enhance solubility of aromatic intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation (yield improvement: ~20%).
  • Temperature control : Maintain 0–5°C during oxalyl chloride addition to minimize decomposition.
  • Example : A 64% yield was achieved for a similar oxalamide using optimized conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Purity verification : Re-analyze compound batches via HPLC to exclude impurities (e.g., residual starting amines).
  • Stereochemical analysis : Chiral HPLC can detect enantiomeric impurities affecting activity (e.g., R vs. S configurations).
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., staurosporine for apoptosis assays) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Answer :

Core modifications : Synthesize analogs with substituted isothiazolidinones (e.g., replacing dioxido with thione) to assess sulfone necessity.

Substituent variation : Test methoxy vs. ethoxy groups on the phenyl ring for lipophilicity effects (logP calculations: Schrödinger Suite).

Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., caspase-3) and cytotoxicity in cancer cell lines (e.g., MCF-7).

  • Example : Analogous compounds showed a 10-fold activity drop when the dioxido group was removed .

Q. What methodologies assess metabolic stability and in vivo pharmacokinetics?

  • Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ using LC-MS/MS.
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to determine free fraction.
  • In vivo studies : Administer 10 mg/kg (IV/PO) in rodent models; collect plasma at 0, 1, 4, 8, 24h for AUC calculations.
  • Data : A related oxalamide had a t₁/₂ of 2.3h in mice and 85% plasma protein binding .

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